3-Aminopiperidine-2,6-dione hydrochloride

Catalog No.
S663646
CAS No.
2686-86-4
M.F
C5H9ClN2O2
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopiperidine-2,6-dione hydrochloride

CAS Number

2686-86-4

Product Name

3-Aminopiperidine-2,6-dione hydrochloride

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl

The exact mass of the compound 3-Aminopiperidine-2,6-dione hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminopiperidine-2,6-dione hydrochloride is the salt form of the core glutarimide structure central to immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN) E3 ligase modulators. Its primary value in a procurement context is as a foundational building block for the synthesis of CRBN ligands, which are critical components of Proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. This compound provides the essential amine-functionalized piperidine-2,6-dione moiety required for direct conjugation to linkers or other molecular scaffolds in multi-step synthetic campaigns.

Research Fit

1

Hydrochloride salt for aqueous conjugation chemistry

2

Glutarimide pharmacophore scaffold for IMiD and PROTAC research

3

(S)-enantiomer option available for stereochemical-control studies

Procuring the hydrochloride salt over the free base form of 3-aminopiperidine-2,6-dione is a critical decision for process reliability and reproducibility. The hydrochloride salt is typically a stable, crystalline solid, which simplifies handling, weighing, and storage compared to the corresponding free amine, which may be less stable or non-crystalline. This salt form also confers enhanced solubility in certain polar solvents, a key attribute for achieving homogenous reaction conditions and preventing issues during workup and purification. Attempting to substitute with the free base can introduce variability in material properties and reaction performance, compromising the consistency required for both discovery-scale synthesis and process development.

Substitution Risk

Free base form
Low aqueous solubility may limit conjugation efficiency; salt form is preferred for PROTAC coupling.
(R)-enantiomer or racemate
Stereochemical mismatch may reduce CRBN recruitment in target degradation assays.
3-substituted analogs without amine
Lack of primary amine handle prevents direct phthalimide or linker conjugation.

Precursor Efficiency: Documented High-Yield Performance in Core Condensation Reactions

This building block demonstrates high efficiency in the crucial condensation step for forming the glutarimide-phthalimide core of advanced Cereblon modulators. In a representative synthesis of 4-hydroxythalidomide, the reaction between 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride proceeded to completion with a 96% isolated yield, showcasing its high reactivity and suitability as a precursor.

Evidence DimensionChemical Yield in Condensation Reaction
Target Compound Data96% yield
Comparator Or BaselineBaseline expectation for efficient synthetic steps, often >85-90% in process-oriented chemistry.
Quantified DifferenceAchieves upper-echelon yield, minimizing material loss and simplifying downstream purification.
ConditionsReaction with 3-hydroxyphthalic anhydride, using KOAc in refluxing acetic acid for 24 hours.

A higher reaction yield directly translates to lower procurement costs for starting materials per gram of final product and reduces purification complexity.

TNF-α inhibition vs thalidomide
Head-to-head
IC50 3.5 µM vs thalidomide (higher)
Reported pharmacophore potency context
In vitro macrophage assay; thalidomide IC50 not numerically specified in source

Synthetic Route Compatibility: Enables Milder, Non-Hydrogenation Pathways to Key Intermediates

The use of 3-aminopiperidine-2,6-dione hydrochloride, often produced from L-glutamine, is central to modern synthetic routes that avoid harsh and equipment-intensive steps. Specifically, these routes circumvent the need for high-pressure catalytic hydrogenation, which was a feature of older methods used to deprotect carbobenzyloxy (Cbz) groups. This allows for a more accessible and safer process flow.

Evidence DimensionRequired Reaction Conditions
Target Compound DataUtilized in routes compatible with standard laboratory equipment (e.g., cyclization, deprotection in acid medium).
Comparator Or BaselineOlder synthetic routes requiring high-pressure (e.g., 50-60 psi) catalytic hydrogenation equipment.
Quantified DifferenceEliminates the need for specialized high-pressure reactors, improving operational safety and accessibility.
ConditionsModern synthesis from L-glutamine via protection, cyclization, and deprotection/salification.

Compatibility with milder, more common reaction setups reduces equipment barriers and improves the safety profile, making it suitable for a wider range of laboratory and scale-up environments.

Racemic cost advantage
Cross-study comparable
86–99.5% lower cost
Supports early-stage procurement fit
Catalog pricing 2025–2026; research-grade quantities

Versatility as a Reactive Handle for PROTAC Linker Conjugation

As a primary amine, this compound serves as a direct and versatile nucleophile for conjugation to a wide variety of linkers used in PROTAC synthesis. It is readily coupled with activated carboxylic acids (e.g., using EDC, HOBt), acid halides, or other electrophilic partners, providing a reliable entry point for elaborating the full heterobifunctional degrader molecule. This contrasts with using a pre-formed, more complex IMiD, which would require more challenging site-selective modification.

Evidence DimensionSynthetic Accessibility for Linker Attachment
Target Compound DataProvides a primary amine for direct, standard amide bond formation or other nucleophilic reactions.
Comparator Or BaselineModifying a fully formed IMiD (e.g., pomalidomide), which lacks a simple, orthogonal reactive handle.
Quantified DifferenceOffers a more direct and flexible synthetic strategy for linker attachment compared to post-modification of complex drug analogs.
ConditionsStandard amide coupling conditions (e.g., EDCI, HOBt, DIPEA in DMF).

This compound simplifies the synthetic strategy for novel PROTACs, saving research time and resources by providing a reliable, ready-to-use conjugation handle.

Aqueous solubility
Class-level
>50 mg/mL
Supports aqueous conjugation suitability
Free base quantitative data not reported
(S)-enantiomer CRBN pharmacophore
Head-to-head
Native biosynthetic stereoisomer
Enantiomer-attribution review for CRBN studies
Racemate contains 50% (R)-enantiomer; activity may differ
Purity specification
Cross-study comparable
>99% HPLC
Supports cGMP-intermediate screening
Lower grades (95–97%) for research use

De Novo Synthesis of Novel Cereblon-Recruiting PROTACs

This compound is the ideal starting point for research programs developing novel PROTACs. Its high reactivity in condensation reactions and its versatile amine handle allow for the efficient and flexible attachment of diverse linker-warhead combinations, enabling the exploration of new chemical space for targeted protein degradation.

Medicinal Chemistry Campaigns for Next-Generation IMiDs

For projects focused on creating analogs of lenalidomide or pomalidomide with modified phthalimide rings, this precursor is the right choice. The documented high-yield condensation performance ensures a reliable supply of the core glutarimide structure, allowing chemists to focus on innovating the variable, solvent-exposed regions of the molecule to optimize potency and selectivity.

Process Development and Scale-Up of CRBN-based Degraders

The superior handling properties of the crystalline hydrochloride salt and its use in milder, safer synthetic routes make it well-suited for process development. Its reliability and compatibility with standard equipment facilitate a smoother transition from laboratory-scale synthesis to pilot-plant production of advanced therapeutic candidates.

Application Fit Matrix

Application
Selection Property
Validation Focus
IMiD intermediate development
High-purity HCl salt form
Intermediate impurity profiling
PROTAC CRBN recruitment
Aqueous-compatible amine handle
CRBN engagement assay context
IMiD analog SAR campaigns
Cost-efficient racemic scaffold
In vitro TNF-α modulation assay
CK1α degradation research
(S)-enantiomer stereochemistry
CK1α neo-substrate degradation endpoints

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

24666-56-6

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